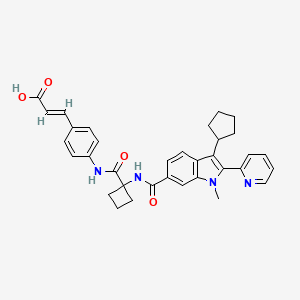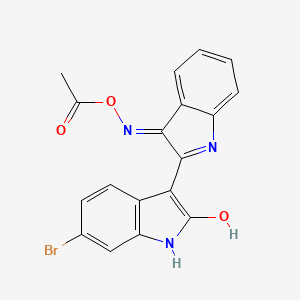
Bis-propargyl-PEG8
Descripción general
Descripción
Bis-propargyl-PEG8 is a PEG derivative containing two propargyl groups . It is a click chemistry reagent, which means it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
The synthesis of this compound involves controlled dilithiation of propargyl bromide with two equivalents of n-butyllithium, in the presence of TMEDA . This method is reported to be productive for the synthesis of bis-homopropargylic alcohols .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C22H38O9 . Its IUPAC name is 4,7,10,13,16,19,22,25,28-nonaoxahentriaconta-1,30-diyne .Chemical Reactions Analysis
This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key step in the synthesis of PROTACs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 446.54 . It is a pale-yellow to yellow-brown liquid . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
Sistemas de administración de fármacos
Bis-propargyl-PEG8 es un derivado de PEG que contiene dos grupos propargilo {svg_1}. Los grupos propargilo se pueden hacer reaccionar con compuestos o biomoléculas que contienen azida mediante la química de clic azida-alquino catalizada por cobre para producir un enlace triazol estable {svg_2}. Esta propiedad lo convierte en un componente valioso en el diseño de sistemas de administración de fármacos, donde se puede utilizar para unir moléculas de fármacos a portadores u otras entidades para una administración dirigida {svg_3}.
Bioconjugación
La capacidad de this compound para formar enlaces triazol estables a través de la química de clic también lo hace útil en la bioconjugación {svg_4}. La bioconjugación es el proceso de unir químicamente dos biomoléculas, y es una técnica clave en muchas áreas de investigación y desarrollo en las ciencias de la vida {svg_5}.
Intermedios sintéticos y bloques de construcción
Los derivados de propargilo, como this compound, se han utilizado como intermedios sintéticos y bloques de construcción en la síntesis y funcionalización de estructuras más elaboradas/complejas {svg_6}. El grupo propargilo es una parte muy versátil cuya introducción en bloques de construcción de moléculas pequeñas abre nuevas vías sintéticas para una mayor elaboración {svg_7}.
Mejora de la solubilidad
El espaciador PEG hidrofílico en this compound aumenta la solubilidad en medios acuosos {svg_8}. Esto lo hace útil en una variedad de aplicaciones donde es deseable aumentar la solubilidad de un compuesto, como en las formulaciones farmacéuticas {svg_9}.
Biología química
En biología química, this compound se puede utilizar para introducir grupos alquino en biomoléculas {svg_10}. Estos grupos alquino se pueden utilizar entonces como asas para modificaciones químicas posteriores, como la unión de etiquetas fluorescentes u otras sondas {svg_11}.
Ciencia de los materiales
En ciencia de los materiales, this compound se puede utilizar en la síntesis de polímeros con propiedades ajustables {svg_12}. Los grupos propargilo se pueden utilizar para entrecruzar cadenas de polímeros, lo que da como resultado materiales con propiedades físicas y químicas únicas {svg_13}.
Mecanismo De Acción
Target of Action
Bis-propargyl-PEG8 is a polyethylene glycol (PEG) derivative containing two propargyl groups . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl groups in this compound can react with these azide-bearing compounds or biomolecules .
Mode of Action
The interaction between this compound and its targets occurs via a process known as copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer in this compound increases solubility in aqueous media .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of stable triazole linkages . These linkages can alter the properties of the azide-bearing compounds or biomolecules, potentially affecting their function and interactions within biological systems .
Pharmacokinetics
The hydrophilic peg spacer in this compound is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can alter the properties of these molecules, potentially affecting their function and interactions within biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry to occur . Additionally, the hydrophilic PEG spacer in this compound suggests that it may be more effective in aqueous environments .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Bis-propargyl-PEG8 plays a significant role in biochemical reactions. The propargyl groups in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage, which is a crucial aspect of its interaction with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with azide-bearing compounds or biomolecules. The propargyl groups in this compound undergo a copper-catalyzed azide-alkyne Click Chemistry reaction, resulting in a stable triazole linkage . This mechanism allows this compound to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecule binding, and gene expression.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O9/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRUWMSMSQUEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)


